molecular formula C12H19NO4 B3119507 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate CAS No. 251327-00-1

methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate

Cat. No.: B3119507
CAS No.: 251327-00-1
M. Wt: 241.28 g/mol
InChI Key: BPVUUOLKMLXVJR-VIFPVBQESA-N
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Description

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is a chemical compound that features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its protected amino group allows for selective reactions without interference.

Biology and Medicine

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. The Boc-protected amino group is a common feature in peptide synthesis, facilitating the creation of peptide-based drugs.

Industry

In the chemical industry, this compound may be used in the production of fine chemicals and as a building block for more complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the Boc-protected amino group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the double bond in the cyclopentene ring, leading to a cyclopentane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction or hydrogenation catalysts like palladium on carbon (Pd/C) for double bond reduction.

    Substitution: Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by nucleophilic substitution with reagents like alkyl halides.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, cyclopentane derivatives.

    Substitution: Various substituted amines after deprotection.

Mechanism of Action

The mechanism of action for compounds derived from methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate depends on the specific derivative and its target. Generally, the Boc group serves as a protecting group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially targeting enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S)-4-amino-cyclopent-1-ene-1-carboxylate: Lacks the Boc protection, making it more reactive but less selective.

    Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: Saturated ring, different reactivity profile.

    Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate: Ethyl ester instead of methyl, slightly different physical properties.

Uniqueness

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is unique due to its combination of a Boc-protected amino group and a cyclopentene ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVUUOLKMLXVJR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134483
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251327-00-1
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251327-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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